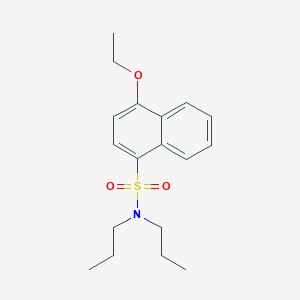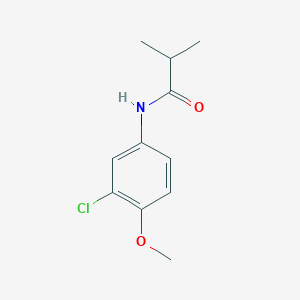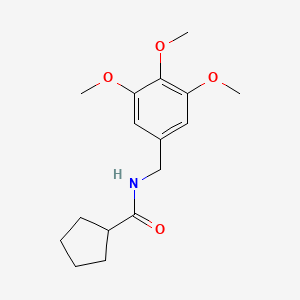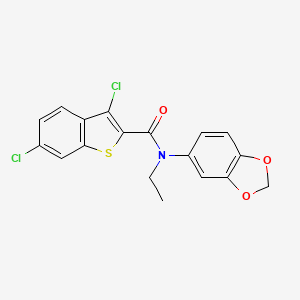
4-ethoxy-N,N-dipropyl-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N,N-dipropyl-1-naphthalenesulfonamide, commonly known as E-4056, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It is a small molecule drug that has shown promising results in preclinical studies for various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of E-4056 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase (PARP) and glycogen synthase kinase-3β (GSK-3β), which are involved in cancer progression and neurodegenerative diseases. Additionally, E-4056 has been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel Kv1.3, which is involved in T-cell activation and proliferation.
Biochemical and Physiological Effects:
E-4056 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in neurodegenerative diseases, and improve cardiac function in heart failure models. Additionally, E-4056 has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
E-4056 has several advantages as a research tool, including its potency, selectivity, and low toxicity. It has been shown to have potent anti-tumor activity in various cancer models, making it a useful tool for studying cancer biology and developing new cancer therapies. Additionally, E-4056 has been shown to have neuroprotective effects and to improve cardiac function, making it a useful tool for studying neurodegenerative diseases and heart failure. However, one limitation of E-4056 is its limited solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on E-4056. One area of interest is the development of E-4056 as a cancer therapy. Preclinical studies have shown promising results, and further studies are needed to determine its efficacy and safety in humans. Additionally, E-4056 has shown neuroprotective effects and may have potential as a therapy for neurodegenerative diseases such as Alzheimer's disease. Finally, E-4056 has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its potential as a therapy for this condition.
Métodos De Síntesis
The synthesis of E-4056 is a multistep process that involves the reaction of 4-chloro-1-naphthalenesulfonyl chloride with ethoxypropane and propylamine. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
E-4056 has been studied extensively in preclinical models for its potential therapeutic applications. It has shown promising results in various disease models, including cancer, Alzheimer's disease, and cardiovascular diseases. The compound has been shown to have potent anti-tumor activity in various cancer models, including breast, lung, and colon cancer. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease models and to improve cardiac function in animal models of heart failure.
Propiedades
IUPAC Name |
4-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-4-13-19(14-5-2)23(20,21)18-12-11-17(22-6-3)15-9-7-8-10-16(15)18/h7-12H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTMBIXUVDNKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)
![5-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5757941.png)
![3-(2-furyl)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5757960.png)
![{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5757962.png)
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,4-diazepane](/img/structure/B5757976.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5757985.png)


![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)



